molecular formula C18H15F2N3OS B2612538 N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 932321-06-7

N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2612538
CAS No.: 932321-06-7
M. Wt: 359.39
InChI Key: QBSLTDJNXSDKPM-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, an imidazole ring, and a sulfanylacetamide moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving imidazole-containing compounds.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a nitrile.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanylacetamide Moiety: This step involves the reaction of a thiol with an acetamide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanylacetamide moiety could participate in hydrogen bonding with the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the phenyl group on the imidazole ring.

    N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide: Contains a thioether instead of a sulfanyl group.

Uniqueness

N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the combination of its functional groups, which may confer specific biological activity and chemical reactivity not observed in similar compounds. The presence of both the difluorophenyl and phenyl-imidazole groups may enhance its binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c1-23-16(12-5-3-2-4-6-12)10-21-18(23)25-11-17(24)22-13-7-8-14(19)15(20)9-13/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSLTDJNXSDKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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